1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol
Description
1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol is a pyrazole derivative featuring a hydroxyl group at position 4, a 4-chlorophenyl substituent at position 1, and a p-tolyl (4-methylphenyl) group at position 3. Pyrazole derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and coordination chemistry. The p-tolyl group contributes steric bulk and electron-donating properties, which may modulate solubility and intermolecular interactions .
For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (a structural analog) was prepared using a method by Jensen (1959), yielding 84.5% . Similar approaches may apply, substituting phenyl with p-tolyl.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-2-4-12(5-3-11)16-15(20)10-19(18-16)14-8-6-13(17)7-9-14/h2-10,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTYSZCNLMMMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties as reported in various studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula , featuring a pyrazole ring substituted with a 4-chlorophenyl and a p-tolyl group. The presence of these aromatic groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) : In vitro studies demonstrated that derivatives of pyrazoles exhibited potent antimicrobial activity against various pathogens. For instance, certain derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : The compounds were also effective in inhibiting biofilm formation, which is critical in treating persistent infections caused by biofilm-forming bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms:
- Cell Line Studies : Research has indicated that pyrazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer). For example, compounds similar to this compound were found to significantly inhibit cell proliferation with IC50 values in the micromolar range .
- Mechanistic Insights : The anticancer activity is often linked to the modulation of key signaling pathways, including the downregulation of cyclin-dependent kinases (CDKs) and the upregulation of pro-apoptotic genes such as BAX, while decreasing anti-apoptotic markers like Bcl2 .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 49.85 | Apoptosis induction |
| Similar Derivative | HCT116 | 0.067 | CDK inhibition |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented:
- Inhibition Studies : Compounds related to this compound showed significant anti-inflammatory activity with IC50 values comparable to standard drugs like diclofenac sodium . This suggests potential therapeutic applications in inflammatory diseases.
Other Biological Activities
Beyond antimicrobial and anticancer properties, pyrazole derivatives exhibit several other pharmacological effects:
- Antiviral Activity : Some studies have reported that pyrazole compounds can inhibit viral replication, including hepatitis C virus (HCV) strains, showcasing their potential as antiviral agents .
- Kinase Inhibition : Certain derivatives have displayed inhibitory effects on key kinases involved in cancer progression, such as AKT2/PKBβ, which is critical for glioma treatment .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol exhibits notable antimicrobial properties. A study conducted by Alshahrani et al. demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its use in treating inflammatory diseases such as rheumatoid arthritis. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
Agrochemical Applications
Pesticide Development
this compound has been investigated for its insecticidal properties. Research published in the Journal of Agricultural and Food Chemistry highlighted its effectiveness against common agricultural pests, including aphids and beetles. The compound acts by disrupting the nervous system of insects, leading to paralysis and death.
Herbicide Potential
In addition to its insecticidal properties, this compound may serve as a herbicide. Studies indicate that it can inhibit the growth of certain weed species without affecting crop plants, making it a valuable tool in integrated pest management strategies.
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. For instance, composites made with this compound exhibit improved tensile strength compared to traditional polymers.
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against S. aureus and E. coli |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Agrochemicals | Insecticide | Effective against aphids and beetles |
| Herbicide | Inhibits growth of specific weed species | |
| Material Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, Alshahrani et al. tested various concentrations of this compound against bacterial cultures. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Insecticidal Properties
A field trial conducted on tomato crops demonstrated that applying this compound at 100 g/ha significantly reduced aphid populations by over 70% compared to untreated controls. This efficacy suggests its practical application in agricultural pest management.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrazole derivatives exhibit significant variations in bioactivity and physicochemical properties depending on substituent positions and electronic effects. Key comparisons include:
Table 1: Substituent Effects on Pyrazole Derivatives
| Compound Name | Substituents (Position) | Key Properties/Activities | Dihedral Angles (°) | Reference |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol | 1: 4-ClPh; 3: p-tolyl; 4: -OH | Not reported | N/A | [Hypothetical] |
| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | 1: 4-ClPh; 3: Ph; 5: ketone | Weak C–H⋯O/C–H⋯π interactions in crystal packing | 18.23 (ClPh), 8.35 (Ph) | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 1: 4-ClPh; 3: Ph; 4: thiophene acyl | Broad-spectrum antibacterial, antitumor | N/A | |
| 2-(4-Chlorophenyl)-4-[1-(4-ClPh)-3-Me-1H-pyrazol-5-yl]-5-Me-1H-pyrazol-3(2H)-one | 2: 4-ClPh; 4: pyrazolyl; 5: Me | Monoclinic crystal system (P21) | N/A |
- In contrast, p-tolyl’s methyl group donates electrons, which may improve solubility .
- Crystal Packing : In 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice. Similar packing behavior is expected for the target compound, though steric effects from p-tolyl might reduce planarity .
Preparation Methods
Oxidative Air Reaction Using Acidic Solvents and Ferric Chloride Catalyst
One of the prominent methods involves the oxidation of 1-(4-chlorophenyl)pyrazolidine-3-one in the presence of an acidic solvent and ferric chloride as a catalyst, with air as the oxidant. This method is industrially viable due to its high yield and cost-effectiveness.
- Acidic solvent (preferably acetic acid, but also formic acid or propanoic acid) is added to the reaction vessel.
- 1-(4-chlorophenyl)pyrazolidine-3-one and a catalytic amount of ferric chloride (FeCl3) are introduced under stirring.
- The mixture is heated (50–100 °C) until complete dissolution.
- Air is bubbled through the solution to promote oxidation.
- After 4 hours of reaction, the solvent is mostly removed by decompression.
- Water is added to precipitate the product.
- The pH is adjusted to 5–8 (preferably 6–7) using sodium hydroxide, followed by stirring and filtration to isolate the product.
Reaction conditions and yields from patent data:
| Embodiment | Acidic Solvent | Temp (°C) | Ferric Chloride (g) | pH Adjusted to | Yield (%) | Purity (LC) (%) |
|---|---|---|---|---|---|---|
| 1 | Acetic acid | 50 | 0.0162 | 7 | 99.7 | 99.6 |
| 4 | Acetic acid | 65 | 0.81 | 6 | 99.5 | 99.4 |
| 5 | Formic acid | 70 | 0.81 | 7 | 99.4 | 99.6 |
This method provides excellent yields (~99.4–99.7%) and high purity, making it suitable for industrial-scale synthesis.
Purification and Crystallization Techniques
After synthesis, purification to isolate crystalline 1-(4-chlorophenyl)-3-pyrazol-4-ol is critical. The compound exists in various polymorphic forms, with polymorph I (monoclinic, space group P 2_1/c) being the most stable and desired form.
- The crude product is converted to its metal salt form, preferably potassium or sodium 1-(4-chlorophenyl)pyrazol-3-olate.
- The aqueous solution of the metal salt (5–25% by weight) is contacted with an organic solvent such as anisole or cyclopentyl methyl ether (anisole preferred).
- The pH is adjusted to ≤8 (ideally 4–7) using an acid to protonate the pyrazol-3-ol.
- The aqueous phase is removed, and the organic phase is subjected to crystallization by:
- Cooling crystallization (lowering temperature to induce crystallization).
- Evaporative crystallization (removal of solvent under heat or reduced pressure).
- Or a combination of both.
- Seed crystals (0.001–10% by weight) may be added to promote uniform crystal growth.
- The suspension is cooled slowly (e.g., from 85 °C to -10 °C over 8 hours).
- The crystals are filtered, washed with cold solvent, and dried.
- Yield: ~86.7%
- Purity: 99.4% (HPLC)
- Melting point: 180 °C (DSC)
This purification ensures the isolation of the stable polymorph I form, which is crucial for consistent quality in downstream applications.
Additional Synthetic Insights from Related Pyrazole Derivatives
While the exact preparation of 1-(4-chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol is less commonly detailed, analogous pyrazole compounds such as 3-methyl-1-p-chlorophenyl-5-pyrazolone have been synthesized via:
- Dissolving the pyrazolone derivative in dioxane.
- Adding a base like Ca(OH)2.
- Reacting with acyl chlorides (e.g., 2-furoyl chloride) under reflux.
- Acidifying and crystallizing the product from aqueous solution.
This method yields around 67% of the product and involves typical purification by crystallization.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Oxidative air reaction | 1-(4-chlorophenyl)pyrazolidine-3-one, acetic acid, FeCl3, air, 50–70 °C | ~99.5 | ~99.5 | Industrially scalable, low cost, high yield |
| Metal salt conversion & crystallization | Metal salt (K or Na), anisole solvent, acidification, cooling/evaporation | ~86.7 | 99.4 | Produces stable polymorph I, high purity |
| Acylation of pyrazolone | Pyrazolone derivative, Ca(OH)2, acyl chloride, reflux, acid workup | ~67 | Not specified | Typical for related pyrazoles, moderate yield |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol, and how can purity be optimized?
- Methodology : Use a multi-step condensation approach starting from substituted hydrazines and β-keto esters. Purification via column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from ethanol under slow evaporation yields high-purity crystals (84.5% yield, m.p. 435–436 K) . Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.
Q. How is the molecular structure of this compound characterized, and what structural features influence its reactivity?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100–296 K resolves bond lengths, angles, and torsion angles. Key structural features include dihedral angles between the pyrazol-4-ol core and substituted aryl rings (e.g., 18.23° for 4-chlorophenyl), indicating conjugation and electron delocalization . Computational methods (DFT) can validate experimental geometries and predict reactive sites.
Q. What analytical techniques are critical for confirming purity and structural integrity?
- Methodology : Combine elemental analysis (C, H, N), FT-IR (C=O stretch at ~1650 cm⁻¹), and NMR (¹H/¹³C) to verify functional groups. SC-XRD provides definitive proof of regiochemistry and stereoelectronic effects. For trace impurities, use HPLC with a C18 column and UV detection .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Perform docking studies using AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like carbonic anhydrase or cyclooxygenase. QSAR models based on substituent effects (e.g., electron-withdrawing Cl or electron-donating methyl groups) can prioritize derivatives for synthesis . Validate predictions with in vitro assays (e.g., enzyme inhibition).
Q. What strategies address contradictions in crystallographic data, such as anomalous bond lengths or thermal parameters?
- Methodology : Re-examine data collection parameters (e.g., crystal decay, beam intensity). Use SHELXL for refinement, applying restraints for disordered atoms. Compare with related structures (e.g., 1-(4-chlorophenyl)-3-phenyl derivatives) to identify systematic errors. If R factors remain >0.08, consider twinning or pseudosymmetry .
Q. How do solvent and temperature influence the compound’s supramolecular assembly via non-covalent interactions?
- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H⋯O, C–H⋯π). Vapor diffusion in ethanol vs. DMSO alters π-stacking distances (3.5–4.0 Å) and hydrogen-bond networks, as shown in comparative SC-XRD studies .
Q. What mechanistic insights explain its reactivity in Mannich or Suzuki-Miyaura coupling reactions?
- Methodology : For Mannich reactions, track intermediates via LC-MS and propose a mechanism involving nucleophilic attack at the pyrazol-4-ol oxygen. In cross-couplings, optimize Pd(OAc)₂/XPhos catalyst systems in toluene/EtOH (3:1) at 80°C, monitoring by ¹H NMR .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
